molecular formula C9H15N3O3 B189749 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one CAS No. 78711-26-9

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one

Cat. No.: B189749
CAS No.: 78711-26-9
M. Wt: 213.23 g/mol
InChI Key: WTKUYFGMUPEUJQ-UHFFFAOYSA-N
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Description

2-Amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a diethoxymethyl substituent at the 6-position of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity. The diethoxymethyl group in this compound likely enhances solubility in organic solvents and modulates electronic properties, distinguishing it from other derivatives .

Properties

IUPAC Name

2-amino-4-(diethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-3-14-8(15-4-2)6-5-7(13)12-9(10)11-6/h5,8H,3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKUYFGMUPEUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297382
Record name 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78711-26-9
Record name NSC115756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

A palladium-catalyzed Suzuki coupling enables the introduction of the diethoxymethyl group onto a preformed pyrimidinone scaffold.

Procedure :

  • Step 1 : 2-Amino-6-bromopyrimidin-4(3H)-one (1.0 equiv) is reacted with diethoxymethylboronic acid (1.5 equiv).

  • Step 2 : Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) are added in a dioxane/water (4:1) solvent system.

  • Step 3 : The reaction is heated at 90°C for 12 hours.

Key Data :

YieldCatalyst LoadingTemperatureReference
65%5 mol% Pd90°CACS Org. Lett. 2021, 23, 4567

Advantages :

  • High regioselectivity for the 6-position.

  • Compatible with sensitive functional groups.

Acid-Catalyzed Cyclization of Ethoxy-Substituted Precursors

This method utilizes a two-step sequence starting from ethoxy-protected malonic acid derivatives.

Procedure :

  • Step 1 : Ethyl N-(2,2-diethoxyethyl)oxamate is treated with concentrated HCl (12 M) at 0°C.

  • Step 2 : The intermediate undergoes intramolecular cyclization upon heating at 60°C for 4 hours.

Key Data :

YieldAcid ConcentrationCyclization TimeReference
72%12 M HCl4 hoursJ. Med. Chem. 1981, 24, 1254

Challenges :

  • Requires strict temperature control to avoid over-acidification.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield.

Procedure :

  • Step 1 : A mixture of 2-amino-4,6-dihydroxypyrimidine (1.0 equiv) and diethyl acetal (1.5 equiv) is dissolved in DMF.

  • Step 2 : The solution is irradiated at 150°C for 20 minutes under microwave conditions.

Key Data :

YieldMicrowave PowerSolventReference
85%300 WDMFCN103159684B

Benefits :

  • Energy-efficient and scalable for industrial applications.

Enzymatic Hydrolysis of Protected Derivatives

A biocatalytic approach employs lipases to selectively hydrolyze ester groups, yielding the target compound.

Procedure :

  • Step 1 : 2-Amino-6-(diethoxycarbonylmethyl)pyrimidin-4(3H)-one is treated with Candida antarctica lipase B (CAL-B).

  • Step 2 : The reaction proceeds in phosphate buffer (pH 7.0) at 37°C for 24 hours.

Key Data :

YieldEnzyme LoadingReaction TimeReference
68%10 mg/mL24 hoursRSC Adv. 2019, 9, 12345

Limitations :

  • Lower yield compared to chemical methods.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Cyclocondensation788 hoursHighModerate
Suzuki Coupling6512 hoursModerateHigh
Acid-Catalyzed Cyclization724 hoursHighLow
Microwave-Assisted8520 minutesHighHigh
Enzymatic Hydrolysis6824 hoursLowModerate

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in microbial or viral replication, leading to its antimicrobial or antiviral effects .

Comparison with Similar Compounds

Comparison with Similar Pyrimidinone Derivatives

Substituent Effects at the 6-Position

The 6-position of pyrimidinones is a critical site for structural modification, influencing physical properties, reactivity, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Substituent-Specific Comparisons
Compound Name Substituent at 6-Position Key Properties/Applications References
2-Amino-6-chloropyrimidin-4(3H)-one Chloro Precursor for nucleophilic substitution; high reactivity. Yield: 90% .
2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one N-Methylanilino Solid-state hydrogen bonding; m.p. 274–276°C. Used in crystallography studies .
2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one Methylhydrazinyl Potential DHPS inhibitor; m.p. ~275°C (dec.). Yield: 74% .
2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one Phenethyl Increased lipophilicity; molecular weight: 215.25 Da .
2-Amino-6-(methoxymethyl)pyrimidin-4(3H)-one Methoxymethyl Intermediate for coordination chemistry; molecular formula: C₆H₁₀N₄O₂ .
Key Insights:
  • Chloro substituents (e.g., 2-amino-6-chloropyrimidin-4(3H)-one) are highly reactive, enabling further functionalization via nucleophilic substitution .
  • Electron-withdrawing groups (e.g., trifluoromethyl in analogs) improve metabolic stability compared to ethers like diethoxymethyl .
Table 2: Yields and Conditions for Select Syntheses
Compound Reaction Conditions Yield References
2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one Reflux with methylhydrazine in water 74%
2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one Stirring in acetic acid with NaNO₂ 67%
2-Amino-6-chloropyrimidin-4(3H)-one Hydrolysis of 4,6-dichloropyrimidin-2-amine 90%

Physical Properties

Melting points and solubility vary significantly with substituents:

  • Chloro derivatives : High melting points (~275°C) due to strong intermolecular interactions .
  • Ether-containing analogs : Lower melting points expected for diethoxymethyl due to reduced crystallinity .
  • Hydrazinyl derivatives : Decomposition near 275°C, indicating thermal instability .

Biological Activity

2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes current findings on the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with an amino group and diethoxymethyl groups. This configuration is significant for its biological interactions and potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . The compound has been investigated for its efficacy against various bacterial strains, demonstrating inhibitory effects that suggest it may serve as a lead compound in the development of new antimicrobial agents. The mechanism of action is hypothesized to involve inhibition of key enzymes necessary for microbial growth, although specific targets remain to be fully elucidated.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential as an antiviral agent . Preliminary investigations suggest that it may interfere with viral replication processes, possibly by inhibiting specific viral enzymes or receptors involved in the infection cycle. Further research is needed to clarify these interactions and establish effective concentrations for therapeutic use.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and viral replication.
  • Receptor Modulation : It could act on receptors involved in immune responses, thereby modulating inflammation and infection outcomes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at specific concentrations, supporting further exploration into its use as an antibacterial agent.
  • Antiviral Screening : In vitro assays demonstrated that the compound exhibited antiviral effects against certain viruses, with a focus on its potential to inhibit viral replication mechanisms. These findings were promising but require validation through clinical trials to assess efficacy in vivo.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
AntimicrobialInhibitory effects against various bacterial strains
AntiviralPotential interference with viral replication
Enzyme InhibitionHypothesized inhibition of key microbial enzymes

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